molecular formula C10H18N4O3 B1639843 trans-3-Azido-1-Boc-4-methoxypyrrolidine

trans-3-Azido-1-Boc-4-methoxypyrrolidine

Cat. No.: B1639843
M. Wt: 242.28 g/mol
InChI Key: QMZWXYPIPIISBG-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Nitrogen-Containing Heterocyclic Scaffolds in Contemporary Organic Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. Their prevalence underscores their evolutionary selection for biological function, often acting as key pharmacophores that govern molecular recognition and interaction with biological targets. The unique electronic and conformational properties imparted by the nitrogen atom within a cyclic framework contribute to their stability and functional versatility. Consequently, the development of synthetic methodologies to access diverse and complex nitrogen-heterocyclic scaffolds remains a major focus in modern organic chemistry.

The Foundational Role of Chiral Pyrrolidine (B122466) Motifs as Versatile Synthetic Building Blocks

Within the broad class of nitrogen heterocycles, the pyrrolidine ring holds a position of particular importance. This five-membered saturated ring is a common feature in numerous alkaloids and is a core component of the amino acid proline. The stereochemistry of substituted pyrrolidines is crucial for their biological activity and their effectiveness as chiral auxiliaries and catalysts in asymmetric synthesis. The ability to control the spatial arrangement of substituents on the pyrrolidine ring allows for the precise construction of stereochemically complex molecules. As a result, significant research efforts have been dedicated to the development of methods for the stereoselective synthesis of functionalized pyrrolidine derivatives. nih.gov

Strategic Importance of Stereodefined Azido- and Methoxy-Functionalized Pyrrolidines

The introduction of specific functional groups onto the chiral pyrrolidine scaffold dramatically expands its synthetic utility. The azido (B1232118) group (N₃) is a particularly valuable functional moiety. It serves as a stable precursor to an amine, which can be unmasked under mild reducing conditions. Furthermore, the azide (B81097) can participate in a variety of powerful chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and the Staudinger ligation, enabling the efficient construction of more complex molecules such as triazoles and amides. chemdad.com

The methoxy (B1213986) group (-OCH₃), on the other hand, can influence the electronic properties and conformation of the pyrrolidine ring. It can also serve as a directing group in certain chemical reactions or be a key pharmacophoric element in the final target molecule. The presence of both an azido and a methoxy group on a pyrrolidine ring, with their stereochemistry precisely defined, creates a powerful and versatile chiral building block with orthogonal handles for further chemical manipulation.

Specific Focus on trans-3-Azido-1-Boc-4-methoxypyrrolidine as a Pivotal Chiral Intermediate

This article will now focus on a specific and highly valuable chiral building block: This compound . The "trans" designation indicates the relative stereochemistry of the azido and methoxy groups on opposite faces of the pyrrolidine ring. The "Boc" (tert-butoxycarbonyl) group is a common protecting group for the nitrogen atom of the pyrrolidine, which can be readily removed under acidic conditions.

This particular combination of functional groups and stereochemistry makes this compound a key intermediate in the synthesis of complex, high-value molecules. A notable example of its application is in the synthesis of novel quinolone antitumor compounds. researchgate.net

Synthesis and Applications

The synthesis of this compound is often achieved from its corresponding hydroxyl precursor, trans-3-Azido-1-Boc-4-hydroxypyrrolidine. The methylation of the hydroxyl group is a key transformation that can be accomplished using various methylating agents under controlled conditions to ensure retention of the stereochemistry.

A chemoenzymatic approach has been successfully employed for the enantioselective synthesis of related 3-methoxy-4-aminopyrrolidine derivatives, highlighting the importance of the methoxy group in the final structure. researchgate.net In this methodology, an enzymatic resolution step is used to obtain a highly enantiomerically enriched azido alcohol precursor. Subsequent methylation of the hydroxyl group provides the desired methoxy derivative, which then serves as a key intermediate for further synthetic transformations. researchgate.net

The primary documented application of this chiral building block is as a crucial intermediate in the synthesis of the novel quinolone antitumor compound AG-7352. researchgate.net The specific stereochemistry and functionalization of this compound are essential for the construction of the final complex and biologically active molecule.

Furthermore, given the presence of the versatile azido group, this compound holds significant potential as a precursor for the synthesis of various nucleoside analogues with potential antiviral activity. nih.govbiorxiv.orgnih.govmdpi.comresearchgate.net The azido group can be readily converted to an amino group, a common feature in many biologically active nucleosides, or it can be utilized in click chemistry to introduce diverse heterocyclic moieties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N4O3

Molecular Weight

242.28 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-azido-4-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)14-5-7(12-13-11)8(6-14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1

InChI Key

QMZWXYPIPIISBG-YUMQZZPRSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)N=[N+]=[N-]

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)N=[N+]=[N-]

Origin of Product

United States

Stereoselective Synthetic Methodologies for Trans 3 Azido 1 Boc 4 Methoxypyrrolidine and Analogues

Establishment of trans-Relative Stereochemistry in Pyrrolidine (B122466) Ring Systems

The synthesis of pyrrolidine derivatives with a trans substitution pattern at the C-3 and C-4 positions is a common challenge in organic synthesis. Various methodologies have been developed to control the diastereoselectivity of reactions to favor the formation of the trans isomer.

Diastereoselective Approaches to trans-Pyrrolidine Scaffolds

Achieving a trans configuration in the pyrrolidine ring can be accomplished through several diastereoselective strategies, including the control of cyclization reactions and the stereochemical manipulation of existing cyclic precursors.

The formation of the pyrrolidine ring from an acyclic precursor offers a powerful method for setting the desired stereochemistry. Intramolecular reactions, such as the aza-Cope rearrangement-Mannich cyclization, have been shown to proceed with high diastereoselectivity to form trans-fused pyrrolidine-containing bicyclic systems. The stereochemical outcome of these annulation processes can often be rationalized by analyzing the low-energy conformations of the acyclic starting materials.

Another approach involves the one-pot reduction and regioselective cyclization of specifically designed acyclic precursors. For instance, the synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, an analogue of the target molecule, has been achieved through the cyclization of an azidoditosyl derivative, demonstrating excellent stereocontrol. elsevier.com

A notable method for constructing trans-2,3-disubstituted pyrrolidines involves the addition of nucleophiles to N-acyliminium ions. The reaction of an acyliminium pyrrolidine with silyl (B83357) ketene (B1206846) acetals selectively produces the C2, C3 trans stereochemistry. scilit.com

The intramolecular aminooxygenation of alkenes promoted by copper(II) has also been investigated for the diastereoselective synthesis of disubstituted pyrrolidines. While α-substituted 4-pentenyl sulfonamides tend to yield cis-2,5-pyrrolidines, γ-substituted substrates favor the formation of trans-2,3-pyrrolidine adducts with moderate selectivity. researchgate.net

Cyclization MethodKey FeaturesDiastereoselectivityRef.
Aza-Cope Rearrangement-Mannich CyclizationForms fused bicyclic systems containing a trans-pyrrolidine ring.High
Reductive Cyclization of Azidoditosyl DerivativeOne-pot reduction and regioselective cyclization.High elsevier.com
Addition to N-Acyliminium IonsIntermolecular alkylation of racemic α-methoxy-pyrrolidine-lactams.Selective for trans-2,3-disubstitution scilit.com
Copper-Promoted AminooxygenationIntramolecular reaction of γ-substituted 4-pentenyl sulfonamides.Moderate (ca. 3:1) for trans-2,3-adducts researchgate.net

The use of readily available chiral cyclic precursors, such as derivatives of proline and tartaric acid, provides a robust entry into stereochemically defined pyrrolidines. A key strategy for obtaining trans-substituted pyrrolidines is through the ring-opening of a strained bicyclic system, such as an epoxide or aziridine (B145994) fused to the pyrrolidine ring.

For example, orthogonally protected racemic trans-3-amino-4-hydroxypyrrolidines have been prepared from N-Cbz-3,4-epoxypyrrolidine. researchgate.net The epoxide ring-opening with an amine nucleophile proceeds with high regio- and stereoselectivity, leading to the trans product. Subsequent enzymatic resolution can then be employed to separate the enantiomers. researchgate.net

Similarly, the synthesis of (S,S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for a novel quinolone antitumor agent, has been achieved starting from either D- or L-tartaric acid. This stereospecific synthesis relies on two SN2 displacement reactions to establish the trans relationship between the methoxy (B1213986) and amino groups. researchgate.net

The stereoselective synthesis of trans-disubstituted pyrrolidin-2-ones can also be achieved through the alkylation of chiral 4-alkyloxymethyl- or silyloxymethylpyrrolidin-2-ones. These reactions have been shown to proceed with excellent yield and complete stereoselection for the trans product. researchgate.netresearchgate.net The resulting pyrrolidin-2-ones can then be converted to the corresponding trans-disubstituted pyrrolidines. researchgate.netresearchgate.net

Cyclic Precursor StrategyKey TransformationStereochemical OutcomeRef.
Ring-Opening of N-Cbz-3,4-epoxypyrrolidineNucleophilic opening of the epoxide ring.Leads to trans-3-amino-4-hydroxypyrrolidines researchgate.net
Synthesis from Tartaric AcidTwo sequential SN2 displacement reactions.Stereospecific formation of trans-substituted pyrrolidines researchgate.net
Alkylation of Chiral Pyrrolidin-2-onesAlkylation of 4-substituted pyrrolidin-2-ones.Complete stereoselection for trans-3,4-disubstitution researchgate.netresearchgate.net

Enantioselective Routes to Chiral Pyrrolidines

While diastereoselective methods establish the relative stereochemistry, enantioselective strategies are required to control the absolute configuration of the chiral centers in the pyrrolidine ring.

Chiral Auxiliary-Mediated Methodologies

The use of a chiral auxiliary is a classic and effective strategy for inducing chirality in a molecule. In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to the starting material to direct the stereochemical course of a reaction, and then subsequently removed.

One such approach involves the diastereoselective conjugate addition of homochiral lithium amides to methyl 4-(N-allyl-N-benzylamino)but-2-enoate. This method provides a stereoselective route to both anti- and syn-3-amino-4-alkylpyrrolidines, as well as anti- and syn-3-hydroxy-4-aminopyrrolidines, with high diastereomeric and enantiomeric excess. researchgate.net

The alkylation of chiral 4-alkyloxymethyl- and silyloxymethylpyrrolidin-2-ones, as mentioned previously, also falls under this category, where the chiral center at C-4 acts as an internal chiral auxiliary to direct the incoming alkyl group to the trans position. researchgate.netresearchgate.net

Asymmetric Organocatalysis in Pyrrolidine Annulation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including pyrrolidines. researchgate.netresearchgate.net This approach utilizes small, chiral organic molecules as catalysts to promote stereoselective transformations.

A prominent example is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. thieme-connect.de This reaction can generate multiple stereogenic centers in a single step with high enantioselectivity. The use of chiral catalysts, often derived from proline or other amino acids, allows for the synthesis of a wide variety of stereochemically diverse pyrrolidine rings. thieme-connect.de

The development of 'clip-cycle' procedures, where a chiral phosphoric acid catalyzes the aza-Michael cyclization of an N-protected bis-homoallylic amine with a thioacrylate, has provided a general and asymmetric route to enantioenriched pyrrolidines. researchgate.net

Furthermore, multicomponent reactions catalyzed by Lewis acids, such as TiCl4, have been developed for the highly diastereoselective synthesis of functionalized pyrrolidines with multiple stereocenters in a single operation. nih.gov

Organocatalytic MethodCatalyst TypeKey TransformationStereocontrolRef.
1,3-Dipolar CycloadditionProline-derived catalystsReaction of azomethine ylides with alkenesHigh enantioselectivity thieme-connect.de
'Clip-Cycle' ProcedureChiral Phosphoric AcidAza-Michael cyclizationHigh enantiomeric excess researchgate.net
Multicomponent ReactionLewis Acid (e.g., TiCl4)Coupling of dihydrofurans, imino esters, and silanesHigh diastereoselectivity nih.gov
Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers powerful tools for the asymmetric construction of the pyrrolidine core. These methods can establish the desired stereochemistry in a single key step, often with high efficiency and selectivity.

One prominent strategy is the palladium-catalyzed carboamination of γ-(N-Boc-amino) alkenes with aryl bromides. organic-chemistry.org This reaction intramolecularly cyclizes an acyclic precursor to form two new bonds and up to two stereocenters in a single operation. organic-chemistry.org The use of specific phosphine (B1218219) ligands, such as dpe-phos, is crucial for achieving high diastereoselectivity in the formation of the trans-substituted pyrrolidine ring. organic-chemistry.org The reaction is versatile, accommodating both electron-rich and electron-deficient aryl bromides. organic-chemistry.org

Another powerful approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. catalyst-enabling-synthetic-chemistry.comnih.gov This method is highly efficient for creating five-membered heterocycles with controlled stereochemistry. catalyst-enabling-synthetic-chemistry.comnih.gov Copper and silver catalysts, combined with chiral ligands, are commonly employed to induce high enantioselectivity in the formation of substituted pyrrolidines. catalyst-enabling-synthetic-chemistry.com For instance, copper-catalyzed cycloadditions with α-silylimines have been used to generate α-heteroarylpyrrolidines. catalyst-enabling-synthetic-chemistry.com While not a direct synthesis of the target compound, this methodology provides a foundational strategy for assembling the core pyrrolidine scaffold with defined stereocenters, which can then be further functionalized.

Transition metal-catalyzed N-H insertion reactions also represent a viable route. researchgate.net Catalysts based on rhodium and copper can mediate the insertion of a carbene, generated from a diazo compound, into the N-H bond of a carbamate (B1207046) to form α-amino acid derivatives, which can be precursors to cyclic systems. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Syntheses of Pyrrolidines

Reaction Type Catalyst/Ligand Substrates Key Feature Citation
Intramolecular Carboamination Pd(0) / dpe-phos γ-(N-Boc-amino) alkenes, Aryl bromides High diastereoselectivity for trans-pyrrolidines. organic-chemistry.org
1,3-Dipolar Cycloaddition Cu(I) or Ag(I) / Chiral Ligands Azomethine ylides, Alkenes Enantioselective formation of highly substituted pyrrolidines. catalyst-enabling-synthetic-chemistry.comnih.gov
N-H Insertion Cu(I) / Chiral Spiro Bisoxazoline α-Diazoesters, Carbamates High yields and excellent enantioselectivities for α-amino acid derivatives. researchgate.net
Chemoenzymatic Strategies and Lipase-Mediated Kinetic Resolution

Chemoenzymatic approaches combine the efficiency of chemical synthesis with the unparalleled selectivity of biocatalysts. nih.gov For the synthesis of enantiopure pyrrolidine derivatives, lipase-mediated kinetic resolution is a particularly effective strategy. rsc.orgnih.gov This technique resolves a racemic mixture by selectively catalyzing a reaction on one enantiomer, leaving the other unreacted. rsc.org

A key chemoenzymatic route to precursors of the target compound involves the kinetic resolution of racemic trans-3-azido-4-hydroxypyrrolidine derivatives. researchgate.netresearchgate.net In a reported synthesis, a racemic mixture of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine was subjected to enzymatic transesterification. researchgate.net Lipases such as Lipase (B570770) PS-C (from Pseudomonas cepacia, immobilized on ceramic) and Novozyme® 435 have shown high efficiency and enantioselectivity in these resolutions. rsc.orgresearchgate.net

For example, the transesterification of (±)-trans-azido alcohol using lipase PS-C provides the corresponding acetate (B1210297) and the unreacted alcohol in high enantiomeric excess (>99% ee). researchgate.net The enzyme selectively acetylates one enantiomer, allowing for the separation of two enantiomerically enriched products. rsc.org This method is crucial for accessing both enantiomers of the azido (B1232118) alcohol precursor, which can then be carried forward to synthesize the desired stereoisomer of trans-3-Azido-1-Boc-4-methoxypyrrolidine. researchgate.netresearchgate.net Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the starting material using a metal catalyst, can further enhance yields beyond the 50% theoretical maximum of standard kinetic resolution. rsc.org

Table 2: Lipase-Mediated Kinetic Resolution of Pyrrolidine Intermediates

Enzyme Substrate Reaction Type Outcome Citation
Lipase PS-C (±)-trans-1-Cbz-3-azido-4-hydroxypyrrolidine Transesterification Resolved alcohol and acetate products with >99% ee. researchgate.netresearchgate.net
Lipase PS-D (±)-cis-3-azido-4-hydroxypyrrolidine Transesterification Good to excellent enantioselectivities for both alcohol and acetylated product. rsc.orgresearchgate.net
Novozyme® 435 (±)-3,4-disubstituted pyrrolidine Transesterification Good to excellent yields (85-97%) for ester and remaining alcohol. rsc.org

Regio- and Stereoselective Introduction of the Azido Functionality

The introduction of the azide (B81097) group must be carefully controlled to ensure the correct regio- and stereochemistry. The trans relationship between the azido and methoxy groups is a defining feature of the target molecule.

Nucleophilic Displacement Reactions for Azide Incorporation

The most direct method for introducing the azido group is through a nucleophilic substitution (SN2) reaction. researchgate.net This process involves the reaction of an azide salt, typically sodium azide (NaN₃), with a pyrrolidine precursor bearing a suitable leaving group at the C-3 position. researchgate.net To ensure the desired trans stereochemistry, the precursor must have a leaving group with a cis relationship to the hydroxyl group at C-4. The SN2 reaction proceeds with an inversion of configuration, resulting in the formation of the trans-azido alcohol. researchgate.net

In a typical procedure, the hydroxyl group of a cis-3,4-dihydroxypyrrolidine derivative is selectively activated, for instance, by conversion to a mesylate. researchgate.net Subsequent reaction of this mesylated intermediate with sodium azide in a polar aprotic solvent like DMF or DMSO leads to the displacement of the mesylate and formation of the desired trans-azido alcohol. researchgate.net This strategy is fundamental in syntheses starting from precursors where the pyrrolidine ring is already formed. researchgate.net Ring-expansion reactions, where a bicyclic azetidinium intermediate is opened by an azide nucleophile, also represent a viable, though less direct, route to 4-azido-substituted pyrrolidines. nih.gov

Table 3: Nucleophilic Displacement for Azide Incorporation

Precursor Leaving Group Azide Source Key Feature Citation
cis-1-Cbz-3-mesyloxy-4-hydroxypyrrolidine Mesylate (-OMs) Sodium Azide (NaN₃) SN2 inversion leads to trans-azido alcohol. researchgate.net
1-Azoniabicyclo[3.2.0]heptane Azetidinium ion Azide anion Regioselective ring opening to form substituted pyrrolidines. nih.gov

Azidofunctionalization of Olefinic and Alkynyl Precursors

Syntheses can also commence from unsaturated pyrrolidine precursors, such as 1-Boc-pyrrolines. A common strategy involves the epoxidation of the double bond followed by regioselective ring-opening of the resulting epoxide with an azide nucleophile. researchgate.net

For example, a synthesis starting from diallylamine (B93489) can use a ring-closing metathesis (RCM) reaction with Grubbs' catalyst to form 1-benzyloxycarbonyl-3-pyrroline. researchgate.netresearchgate.net This olefin is then epoxidized to create a reactive epoxide intermediate. researchgate.net Treatment of this epoxide with sodium azide results in the nucleophilic attack of the azide ion, opening the epoxide ring to yield a racemic mixture of trans-3-azido-4-hydroxypyrrolidine. researchgate.net The regioselectivity of the epoxide opening is critical for installing the azide and hydroxyl groups at the correct C-3 and C-4 positions. This racemic azido alcohol is the ideal substrate for the lipase-mediated kinetic resolution described previously (Section 2.1.2.4). researchgate.netresearchgate.net

Table 4: Azidofunctionalization Starting from Olefins

Precursor Key Intermediate Reagent for Azide Intro. Outcome Citation
1-Cbz-3-pyrroline 1-Cbz-3,4-epoxypyrrolidine Sodium Azide (NaN₃) Forms (±)-trans-1-Cbz-3-azido-4-hydroxypyrrolidine. researchgate.netresearchgate.net

Stereocontrolled Incorporation of the Methoxy Moiety

The final key functional group to be installed is the methoxy group at the C-4 position. This transformation must be performed without disturbing the stereochemistry established in the previous steps.

Selective Etherification Protocols for Hydroxyl Groups

The conversion of the hydroxyl group in the trans-3-azido-4-hydroxypyrrolidine intermediate to a methoxy ether is typically achieved through a standard Williamson ether synthesis. Following the successful enantiomeric resolution of the azido alcohol, the separated, enantiopure alcohol is deprotonated with a strong base to form an alkoxide. researchgate.net

Commonly used bases include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting alkoxide is then treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663), to form the methyl ether. researchgate.net This reaction proceeds with retention of configuration at the C-4 stereocenter, thus preserving the trans relationship between the newly formed methoxy group and the azido group at C-3. researchgate.net The N-Boc protecting group is stable under these conditions, ensuring that the pyrrolidine nitrogen does not interfere with the reaction. nih.gov After this step, subsequent transformations, such as the reduction of the azide and removal of the N-protecting group, can be performed to yield various useful analogues. researchgate.net

Table 5: Selective Methylation of the Hydroxyl Group

Substrate Base / Methylating Agent Solvent Key Feature Citation
Enantiopure trans-1-Cbz-3-azido-4-hydroxypyrrolidine Sodium Hydride (NaH) / Methyl Iodide (CH₃I) THF Stereoretentive O-methylation to form the methoxy group. researchgate.net

Methods for Direct Methoxy Group Installation

The direct installation of a methoxy group onto a pre-existing pyrrolidine ring, particularly in a stereoselective manner, presents a significant synthetic challenge. While building the ring from precursors already containing the methoxy or a hydroxyl surrogate is common, direct C-H methoxylation is a less frequent but powerful strategy. One such approach involves electrochemical methods. For instance, the methoxylation of N-formylpyrrolidine has been demonstrated in a microfluidic electrolysis cell, achieving high conversions in a single pass. syrris.com While this method was applied to the parent pyrrolidine, its principles could potentially be adapted for substituted systems.

More traditionally, the methoxy group in analogues of the target compound is introduced by O-alkylation of a corresponding hydroxyl group. The precursor, trans-4-hydroxy-L-proline, is a widely available chiral building block that serves this purpose effectively. medchemexpress.commdpi.com The hydroxyl group in a suitably protected proline derivative can be methylated using standard conditions, such as sodium hydride and methyl iodide, to install the methoxy group with retention of stereochemistry. The stereocenter at the 4-position is thus derived directly from the chiral pool. mdpi.com

Management of the tert-Butoxycarbonyl (Boc) Protecting Group

Strategic Utility of Boc Protection in Multi-Step Syntheses

The tert-Butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, especially in the construction of complex nitrogen-containing molecules like functionalized pyrrolidines. numberanalytics.comnumberanalytics.com Its strategic utility stems from several key properties. The Boc group is typically introduced by reacting the pyrrolidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com

Once installed, the Boc group offers significant advantages:

Stability: It is robust and stable under a wide array of reaction conditions, including those that are nucleophilic, basic, and involve catalytic hydrogenation, making it compatible with many synthetic transformations.

Solubility: The lipophilic nature of the tert-butyl group often enhances the solubility of synthetic intermediates in common organic solvents, simplifying purification processes like column chromatography.

Reactivity Shielding: By forming a carbamate, the Boc group effectively masks the nucleophilicity and basicity of the pyrrolidine nitrogen, preventing it from participating in undesired side reactions during subsequent synthetic steps. nbinno.com

In the context of multi-step syntheses leading to complex molecules, the Boc group's reliability allows for the precise and controlled modification of other parts of the molecule. numberanalytics.com

Orthogonal Deprotection Techniques for N-Boc-Pyrrolidines

A key feature of the Boc group is its selective removal under acidic conditions, a property that is central to the concept of orthogonal protection. nih.gov Orthogonality in protecting group strategy refers to the ability to deprotect one functional group without affecting others present in the molecule. biosynth.com The Boc group is readily cleaved by acids such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent, or by hydrogen chloride (HCl) in an organic solvent. nbinno.comresearchgate.net

This acid-lability contrasts with the stability of other common amine protecting groups, enabling selective deprotection sequences. researchgate.net For example, the Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by bases like piperidine, is orthogonal to the Boc group. nbinno.comresearchgate.net Similarly, benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups, which are typically removed by hydrogenolysis, are also orthogonal. This allows for complex synthetic designs where different amino groups can be unmasked sequentially for further functionalization. nih.govub.edu

The following table summarizes the orthogonality of the Boc group with other common protecting groups used in synthesis.

Protecting GroupAbbreviationTypical Cleavage ConditionsOrthogonal to Boc?
tert-ButoxycarbonylBocAcid (e.g., TFA, HCl)-
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Yes
BenzyloxycarbonylCbz or ZHydrogenolysis (e.g., H₂, Pd/C)Yes
BenzylBnHydrogenolysis (e.g., H₂, Pd/C)Yes
tert-ButyldimethylsilylTBDMSFluoride ion (e.g., TBAF)Yes
AllyloxycarbonylAllocPd(0) catalysisYes

This strategic orthogonality is crucial in fields like peptide synthesis and the creation of complex pharmaceutical intermediates, where precise control over reactive sites is mandatory. biosynth.comnih.gov

Pyrrolidine Ring Construction Strategies Applicable to Functionalized Derivatives

[3+2] Dipolar Cycloaddition Reactions Involving Azomethine Ylides and Azides

The [3+2] dipolar cycloaddition reaction is a powerful and atom-economical method for constructing the five-membered pyrrolidine ring with high stereocontrol. nih.gov This reaction typically involves the in situ generation of an azomethine ylide, a nitrogen-based 1,3-dipole, which then reacts with a dipolarophile (usually an alkene) to form the pyrrolidine ring. nih.govacs.org This process can simultaneously create up to four new stereogenic centers. acs.org

Azomethine ylides can be generated through various methods, such as the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. The subsequent cycloaddition is often highly regio- and diastereoselective. nih.govnih.gov By choosing chiral precursors for either the ylide or the alkene, enantioselective synthesis can be achieved. For example, the use of N-tert-butanesulfinyl groups on the dipolarophile can direct the stereochemical outcome of the cycloaddition, leading to densely substituted pyrrolidines with excellent diastereoselectivity. acs.orgchemistryviews.org

The versatility of this method allows for the synthesis of highly functionalized pyrrolidines by incorporating desired functional groups into either the azomethine ylide precursor or the alkene. rsc.org For instance, using an alkene bearing an azide or a group that can be converted to an azide post-cycloaddition would be a viable route toward azido-substituted pyrrolidines.

Ring-Closing Metathesis (RCM) Approaches to Substituted Pyrrolines

Ring-Closing Metathesis (RCM) has emerged as a robust and widely used transformation for the synthesis of cyclic compounds, including the pyrrolidine precursors, pyrrolines. researchgate.net The reaction utilizes transition metal carbene complexes, most notably Grubbs catalysts, to form a new double bond within a molecule by cyclizing a diene. wikipedia.orgumicore.com

In the context of pyrrolidine synthesis, the typical substrate is a protected diallylamine derivative, such as N-Boc-diallylamine. orgsyn.orgorgsyn.org Treatment of this diene with a ruthenium-based catalyst, like a first or second-generation Grubbs catalyst or a Hoveyda-Grubbs catalyst, efficiently yields N-Boc-3-pyrroline. orgsyn.orgacs.orgbeilstein-journals.org This pyrroline (B1223166) can then be subjected to further functionalization across the double bond—for example, through azidation and methoxylation—and/or hydrogenation to the saturated pyrrolidine ring.

The choice of catalyst is critical and can influence reaction efficiency, functional group tolerance, and catalyst loading. orgsyn.orgbeilstein-journals.org RCM is compatible with a wide range of functional groups and has been scaled for industrial applications, highlighting its reliability and importance in modern organic synthesis. orgsyn.orgorgsyn.org

Catalyst GenerationCommon NameKey Features
1st GenerationGrubbs Catalyst IGood performance for many substrates, tolerant of various functional groups.
2nd GenerationGrubbs Catalyst IIHigher activity, especially for sterically hindered or electron-poor olefins.
3rd GenerationGrubbs Catalyst IIIFast-initiating catalyst, useful for Ring-Opening Metathesis Polymerization (ROMP). wikipedia.org
Hoveyda-GrubbsHoveyda-Grubbs I & IIIncreased stability and lower catalyst loading, often used in industrial processes. acs.orgbeilstein-journals.org

This methodology provides a powerful and convergent route to substituted pyrrolines, which are versatile intermediates for compounds like this compound.

Intramolecular Amination and Reductive Hydroamination Cascade Reactions

Intramolecular amination and reductive hydroamination cascade reactions represent powerful strategies for the construction of the pyrrolidine ring system, often with a high degree of stereocontrol. These methods typically involve the formation of a nitrogen-carbon bond within a single molecule, leading to the cyclic amine.

Intramolecular Amination: This approach generally involves the cyclization of an acyclic precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center. For the synthesis of substituted pyrrolidines, this often entails the use of amino alcohols, amino halides, or amino epoxides. The stereochemistry of the final product is frequently controlled by the stereochemistry of the starting acyclic precursor. In the context of synthesizing azido-substituted pyrrolidines, a common strategy involves the intramolecular cyclization of an amino alcohol derivative where the azide functionality is introduced either before or after the cyclization step.

Reductive Hydroamination Cascade: This class of reactions combines one or more bond-forming events in a single pot, often involving the in-situ formation of an imine or enamine followed by reduction. These cascades are highly efficient and can generate multiple stereocenters in a single transformation. For instance, a one-pot nitro-Mannich/hydroamination cascade has been developed for the synthesis of highly substituted pyrrolidines. nih.govrsc.org This methodology combines the stereoselective addition of a nitroalkane to an imine (nitro-Mannich reaction) with a subsequent intramolecular hydroamination of an allene (B1206475) moiety. nih.gov While not explicitly reported for this compound, this strategy highlights the potential of cascade reactions to construct complex pyrrolidine cores with excellent diastereoselectivity and enantioselectivity. nih.gov The choice of catalyst, such as a bifunctional organocatalyst in combination with a gold catalyst, is crucial for controlling the stereochemical outcome. nih.gov

A metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines has also been reported for the stereoselective synthesis of pyrrolidines. organic-chemistry.org This method allows for the formation of the pyrrolidine ring with control over the relative stereochemistry of the substituents.

Reaction TypeKey FeaturesCatalyst/Reagent ExamplesStereocontrol
Intramolecular AminationCyclization of acyclic precursors with nucleophilic nitrogen and electrophilic carbon.SOCl₂ for chlorination of amino alcohols. organic-chemistry.orgSubstrate-controlled.
Reductive Hydroamination CascadeOne-pot combination of bond-forming events (e.g., imine formation and reduction).Bifunctional organocatalysts, Gold catalysts. nih.govCatalyst-controlled.
Reductive Hydroamination CascadeMetal-free cyclization of enynyl amines.Lewis acids. organic-chemistry.orgSubstrate and reagent-controlled.

Cyclization of Acyclic Precursors

The formation of the pyrrolidine skeleton from acyclic starting materials is a versatile and widely employed strategy. nih.gov This approach allows for the introduction of various substituents at different positions of the ring by designing appropriately functionalized linear precursors.

A common method involves the cyclization of acyclic amino alcohols. rsc.org For example, the direct cyclodehydration of amino alcohols can be achieved, though it often requires a sequence of protection, activation of the hydroxyl group, cyclization, and deprotection. orgsyn.org A more direct, one-pot preparation involves the chlorination of amino alcohols with thionyl chloride (SOCl₂) followed by intramolecular cyclization. organic-chemistry.org This method circumvents the need for multiple steps and protecting groups. organic-chemistry.org

The synthesis of functionalized pyrrolidines can also be achieved through the cyclization of other acyclic precursors, such as those generated from enantioselective Mannich reactions. This sequence allows for the creation of bishomoallylic hydrazides which can then undergo thermal hydroamination to yield the desired pyrrolidine ring. figshare.com

In the specific context of synthesizing azido-substituted pyrrolidines, an acyclic precursor containing an amino group, a hydroxyl group, and a latent or pre-installed azide functionality would be required. The stereochemistry of the substituents on the acyclic chain would directly influence the stereochemical outcome of the cyclization, allowing for the synthesis of specific diastereomers. For instance, the cyclization of an azide-containing precursor where the azide group is reduced to an amine in situ, followed by intramolecular cyclization, has been demonstrated in the synthesis of related heterocyclic systems. nih.gov

Acyclic Precursor TypeCyclization MethodKey ReagentsResearch Findings
Amino alcoholsOne-pot chlorination and cyclizationSOCl₂Efficient synthesis of cyclic amines, avoiding multi-step protection/deprotection sequences. organic-chemistry.org
Amino alcoholsAcid-promoted cyclodehydrationN,N-dimethylacetamide dimethyl acetal (B89532) (DMADA)Convenient protocol for the formation of pyrrolidines with various substituents. rsc.org
Bishomoallylic hydrazidesThermal hydroaminationHeatProvides access to pyrrolidines following an initial enantioselective Mannich reaction. figshare.com
Azide-containing amino alcoholsReduction and intramolecular cyclizationPd/C, NaOAcA plausible strategy based on syntheses of related heterocycles. nih.gov

Chemical Transformations and Functionalization Reactions of Trans 3 Azido 1 Boc 4 Methoxypyrrolidine

Conversion of the Azido (B1232118) Group to Amine Functionality

The transformation of the azido group into a primary amine is a pivotal reaction, yielding trans-3-Amino-1-Boc-4-methoxypyrrolidine, a valuable diamine precursor. This conversion can be achieved through several reliable methods.

Catalytic hydrogenation is a widely employed method for the reduction of azides to amines due to its clean nature and high efficiency. For substrates like trans-3-Azido-1-Boc-4-methoxypyrrolidine, typical conditions involve the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov The reaction generally proceeds smoothly to afford the corresponding amine in high yield.

Transfer hydrogenation offers a practical alternative to using gaseous hydrogen. Common hydrogen donors include ammonium (B1175870) formate, hydrazine, and formic acid in the presence of a suitable catalyst. These methods are often preferred for their operational simplicity and safety.

CatalystHydrogen SourceSolventTemperature (°C)Yield (%)Reference
Pd/CH₂MethanolRoom Temperature>95 nih.gov
Raney NickelH₂EthanolRoom TemperatureHigh nih.gov

This table presents typical conditions for the reduction of azides to amines and may not represent specific data for the named compound due to a lack of directly published results.

The Staudinger reaction provides a mild and chemoselective method for the reduction of azides to amines, proceeding via an iminophosphorane intermediate. wikipedia.org The reaction is initiated by the treatment of the azide (B81097) with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), followed by hydrolysis to yield the amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org This method is particularly useful when other reducible functional groups are present in the molecule.

The intermediate iminophosphorane can be trapped in an aza-Wittig reaction, which allows for the formation of imines from carbonyl compounds. wikipedia.org In the context of derivatives of this compound, intramolecular aza-Wittig reactions can be envisioned to construct fused ring systems. For instance, a suitably placed aldehyde or ketone on a substituent could react with the in situ generated iminophosphorane to form a cyclic imine, which can be further functionalized. researchgate.netmdpi.com

Reagent 1Reagent 2SolventReaction TypeProductReference
PPh₃H₂OTHF/H₂OStaudinger ReductionAmine wikipedia.orgorganic-chemistry.org
PPh₃R₂C=OTolueneAza-Wittig ReactionImine wikipedia.orgnih.gov

This table illustrates the general principle of the Staudinger reaction and aza-Wittig cascade. Specific data for the named compound is not available in the searched literature.

Orthogonal Reactivity of the Azido Group in Click Chemistry (e.g., CuAAC)

The azide functionality of this compound is ideally suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". bohrium.com This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.govnih.gov

This powerful ligation strategy enables the straightforward coupling of the pyrrolidine (B122466) scaffold to a wide array of molecules, including biomolecules, fluorescent tags, and other complex organic structures, by simply functionalizing them with a terminal alkyne. nih.gov

Alkyne PartnerCopper SourceReducing AgentSolventProductReference
Propargyl alcoholCuSO₄Sodium Ascorbatet-BuOH/H₂O1,4-disubstituted triazole nih.gov
PhenylacetyleneCuI-DMF1,4-disubstituted triazole bohrium.com

This table provides representative conditions for CuAAC reactions. Specific examples with this compound are not detailed in the available literature.

Chemical Modifications of the Methoxy (B1213986) Substituent

The methoxy group at the C-4 position of the pyrrolidine ring offers another site for chemical modification, although it is generally less reactive than the azide. Cleavage of the methyl ether to reveal a hydroxyl group can be accomplished using strong Lewis acids such as boron tribromide (BBr₃) or by treatment with strong protic acids like hydrobromic acid (HBr). The resulting secondary alcohol opens up a new set of synthetic possibilities, including oxidation to a ketone, or esterification and etherification to introduce new functionalities. The presence of the methoxy group can also influence the binding of the molecule to biological targets through hydrophobic interactions. acs.org

Further Derivatization of the Pyrrolidine Core

Beyond the manipulation of the azide and methoxy groups, the pyrrolidine core itself can be further derivatized. The Boc protecting group on the nitrogen can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to liberate the secondary amine. This amine can then be subjected to a wide range of functionalization reactions, such as acylation, alkylation, sulfonylation, and reductive amination, to introduce a diverse array of substituents at the N-1 position. This versatility allows for the systematic exploration of the structure-activity relationship of pyrrolidine-based compounds in various applications.

Introduction of Additional Stereogenic Centers via Stereoselective Reactions

The existing stereochemistry of this compound can be leveraged to direct the formation of new stereogenic centers with high levels of diastereoselectivity. Key to this is the transformation of the azide and methoxy groups into functionalities amenable to stereocontrolled reactions.

A primary strategy involves the reduction of the azide group to a primary amine. This transformation is typically achieved with high fidelity using reagents such as triphenylphosphine (in a Staudinger reaction followed by hydrolysis), catalytic hydrogenation (e.g., using palladium on carbon), or by using reducing agents like lithium aluminum hydride. The resulting amine, trans-3-Amino-1-Boc-4-methoxypyrrolidine, becomes a handle for a variety of subsequent stereoselective transformations. For instance, acylation of this amine with a chiral carboxylic acid or an amino acid would introduce a new stereocenter.

Another approach focuses on the manipulation of the C4-methoxy group. While ethers are generally stable, demethylation can be achieved under specific conditions, for example, using strong Lewis acids like boron tribromide (BBr₃), to yield the corresponding alcohol, trans-3-Azido-1-Boc-pyrrolidin-4-ol. This hydroxyl group can then be a launching point for introducing a new stereocenter. For example, a Mitsunobu reaction allows for the inversion of the stereocenter at C4 through substitution with a nucleophile. Alternatively, oxidation of the alcohol to a ketone would create a prochiral center, which could then undergo stereoselective reduction using chiral reducing agents like those derived from boranes (e.g., CBS catalysts) to re-introduce a hydroxyl group with a defined stereochemistry, potentially cis or trans to the azide, depending on the chosen reagent and reaction conditions.

A hypothetical reaction sequence to introduce a new stereocenter could involve the reduction of the azide followed by a diastereoselective alkylation of the resulting amine.

EntryReactant (Starting Material)Reagents and ConditionsProductDiastereomeric Ratio (d.r.)Yield (%)
1This compound1. H₂, Pd/C, MeOH, rt, 1 atm2. Chiral Aldehyde, NaBH(OAc)₃, DCE, rtDiastereomerically enriched N-alkylated pyrrolidine>95:585
2This compound1. BBr₃, CH₂Cl₂, -78 °C to rt2. Dess-Martin periodinane3. (R)-CBS, BH₃·SMe₂, THF, -78 °Ccis-3-Azido-1-Boc-pyrrolidin-4-ol>98:270 (over 3 steps)

Note: The data in this table is representative and based on established chemical principles for analogous systems, as specific literature data for these transformations on the title compound is limited.

Late-Stage Functionalization and Diversification Strategies

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence, which is a powerful strategy for rapidly generating a library of analogs from a common advanced intermediate like this compound.

The azide moiety is particularly well-suited for late-stage diversification through click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, regioselective, and tolerant of a wide range of functional groups, allowing for the introduction of a vast array of substituents via the formation of a stable triazole ring. This approach enables the facile attachment of reporter tags, pharmacophores, or other molecular probes.

Another avenue for diversification is through C-H functionalization. While challenging, recent advances in catalysis have enabled the direct activation and functionalization of otherwise unreactive C-H bonds. For the pyrrolidine ring in the title compound, palladium-catalyzed C-H activation could potentially be employed to introduce aryl or other carbon-based substituents at positions C2 or C5. The regioselectivity of such reactions is often directed by the Boc-protecting group or other functionalities present in the molecule.

Furthermore, the amine obtained from the reduction of the azide can be diversified through numerous reactions such as reductive amination, sulfonylation, or urea/thiourea formation, each introducing different physicochemical properties to the final molecule.

EntryStarting MaterialReaction TypeReagents and ConditionsProduct Functionality
1This compoundCuAACPhenylacetylene, CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt1,4-Disubstituted Triazole
2trans-3-Amino-1-Boc-4-methoxypyrrolidineSulfonylationDansyl chloride, Et₃N, CH₂Cl₂, rtSulfonamide
3trans-3-Amino-1-Boc-4-methoxypyrrolidineReductive AminationAcetone, NaBH(OAc)₃, DCE, rtN-isopropyl amine
4This compoundStaudinger LigationThioester, PPh₃, THF/H₂O, rtAmide

Note: This table illustrates potential late-stage functionalization reactions. The conditions are generalized from known procedures for these reaction types.

Computational and Mechanistic Investigations of Azido Methoxypyrrolidine Systems

Theoretical Elucidation of Reaction Mechanisms and Origins of Selectivity

The synthesis of highly substituted pyrrolidines often presents challenges in controlling stereoselectivity. Computational studies are instrumental in dissecting complex reaction pathways and identifying the factors that govern the formation of one stereoisomer over another.

Density Functional Theory (DFT) Studies on Transition States

DFT has become a standard method for investigating reaction mechanisms by calculating the geometries and energies of reactants, products, and, most importantly, transition states. For reactions involving the formation of substituted pyrrolidines, such as the diastereoselective C–H amination to form 2,5-disubstituted pyrrolidines, DFT studies have been crucial. These studies model the reaction pathways, identifying the key transition states and intermediates. nih.gov By comparing the activation energies of different possible pathways, researchers can predict which products are kinetically favored.

For instance, in the iron-catalyzed C–H amination for the synthesis of 2,5-disubstituted pyrrolidines, DFT calculations have been employed to model the transition states for the formation of syn and anti diastereomers. These calculations revealed that the steric interactions between the catalyst's ligands and the substrate's substituents in the transition state are critical for determining the diastereoselectivity of the cyclization. nih.gov While not specific to trans-3-Azido-1-Boc-4-methoxypyrrolidine, these principles are directly applicable to understanding the formation of its stereoisomers.

Table 1: Illustrative DFT-Calculated Energy Differences in a Model Pyrrolidine (B122466) Formation Reaction

ParameterValue (kcal/mol)Description
ΔE‡ (syn)15.2Activation energy for the formation of the syn diastereomer.
ΔE‡ (anti)17.8Activation energy for the formation of the anti diastereomer.
ΔΔE‡2.6Difference in activation energies, favoring the syn product.

Note: This table presents hypothetical data for illustrative purposes, based on typical findings in DFT studies of stereoselective reactions.

Rationalization of Diastereoselectivity and Regioselectivity

DFT calculations, often in conjunction with Natural Bond Orbital (NBO) analysis, can rationalize the origins of diastereoselectivity and regioselectivity. In multicomponent reactions that form highly substituted pyrrolidines, Lewis acid catalysis plays a key role. Computational models can elucidate the structure of the catalyst-substrate complex and how it directs the approach of incoming reagents. nih.gov For example, in the TiCl4-catalyzed multicomponent reaction to form functionalized pyrrolidines, the formation of an oxocarbenium ion intermediate was proposed based on DFT calculations, which helps to explain the high degree of diastereoselectivity observed. nih.gov

Similarly, in the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters to yield pyrrolidines, computational studies could rationalize the preference for the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org These studies often highlight the importance of non-covalent interactions, such as hydrogen bonds or steric repulsion, in stabilizing the favored transition state.

Conformational Analysis of the this compound Ring System

The biological activity and reactivity of cyclic molecules are intrinsically linked to their conformational preferences. The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope or twist forms. The substituents on the ring significantly influence this equilibrium.

For N-Boc protected pyrrolidines, the bulky tert-butoxycarbonyl group introduces an additional layer of complexity due to its own rotational barriers. Theoretical and NMR conformational studies on related β-proline oligopeptides with pyrrolidine units have shown that the pyrrolidine ring can adopt either a Cγ-endo or Cγ-exo pucker. frontiersin.org Quantum mechanical calculations indicated that the Cγ-endo pucker is generally more stable. frontiersin.org

In the case of this compound, the trans relationship between the azido (B1232118) and methoxy (B1213986) groups will further constrain the accessible conformations. A plausible low-energy conformation would likely place the bulky Boc group and the substituents in pseudo-equatorial positions to minimize steric strain. DFT calculations would be invaluable in determining the relative energies of the different possible ring puckers and the rotational conformers of the Boc group.

Table 2: Predicted Conformational Preferences of a Substituted Pyrrolidine Ring

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°)Population (%)
Cγ-endo0.0~ -15075
Cγ-exo1.2~ 15025

Note: This table is based on data for related β-proline systems and serves as an illustrative example of what a conformational analysis of the target compound might reveal. frontiersin.org

Understanding Chiral Recognition and Catalyst-Substrate Interactions

Chiral pyrrolidines are frequently used as ligands in asymmetric catalysis and as building blocks for chiral drugs. The ability of a chiral molecule to recognize and interact differently with other chiral molecules is fundamental to its function. Computational modeling provides a powerful lens through which to view these intricate interactions. taylorfrancis.com

Molecular dynamics (MD) simulations and DFT calculations can be combined to study the binding of a chiral pyrrolidine derivative to a protein receptor or a metal catalyst. nih.gov These studies can reveal the specific non-covalent interactions, such as hydrogen bonds, π-stacking, and van der Waals forces, that are responsible for chiral discrimination. mdpi.com

For a molecule like this compound, understanding its interactions in a chiral environment is crucial. For example, if it were to be used as a ligand for a metal catalyst, DFT could model the coordination of the pyrrolidine nitrogen to the metal center and how the stereochemistry of the pyrrolidine ring influences the enantioselectivity of the catalyzed reaction. The azido and methoxy groups would also play a significant role in these interactions, potentially forming hydrogen bonds or having specific steric influences.

In the context of drug design, molecular docking and MD simulations can predict how the different enantiomers of a pyrrolidine-based compound bind to a target protein. nih.gov These simulations can provide a rationale for the observed differences in biological activity between enantiomers and guide the design of more potent and selective inhibitors.

Advanced Spectroscopic and Chromatographic Techniques for Structural and Stereochemical Elucidation

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Assignment (¹H, ¹³C, 2D NMR)

High-field NMR spectroscopy stands as a cornerstone technique for the structural analysis of trans-3-Azido-1-Boc-4-methoxypyrrolidine. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments, a complete picture of the molecule's connectivity, configuration, and preferred conformation in solution can be assembled.

The ¹H NMR spectrum provides crucial information on the chemical environment and spatial relationships of the protons. The protons on the pyrrolidine (B122466) ring exhibit characteristic chemical shifts and coupling constants that are indicative of their relative stereochemistry. For the trans configuration, the coupling constant (³J) between the protons at C3 and C4 is typically smaller than what would be expected for a cis arrangement, reflecting a dihedral angle approaching 90°. The methoxy (B1213986) group protons would appear as a sharp singlet, while the tert-butyloxycarbonyl (Boc) protecting group would show a characteristic singlet for its nine equivalent protons.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts of the pyrrolidine ring carbons, particularly C3 and C4, are sensitive to the nature and orientation of the substituents. The carbon bearing the azide (B81097) group (C3) and the carbon bearing the methoxy group (C4) would have distinct chemical shifts influenced by the electronegativity of the nitrogen and oxygen atoms, respectively.

Proton (¹H) Exemplary Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H on C23.50 - 3.70m-
H on C34.10 - 4.25m-
H on C43.90 - 4.05m-
H on C53.30 - 3.50m-
-OCH₃~3.35s-
Boc (-C(CH₃)₃)~1.45s-
Carbon (¹³C) Exemplary Chemical Shift (ppm)
C=O (Boc)~154
-C(CH₃)₃ (Boc)~80
C4 (-OCH₃)~78
C3 (-N₃)~65
-OCH₃~57
C2~52
C5~50
-C(CH₃)₃ (Boc)~28
Note: The chemical shifts are illustrative and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₀H₁₈N₄O₃), HRMS analysis, often using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The experimentally measured m/z value is then compared to the calculated theoretical mass for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Ion Calculated m/z Observed m/z Difference (ppm)
[C₁₀H₁₈N₄O₃ + H]⁺243.1401Experimental ValueCalculated Value
[C₁₀H₁₈N₄O₃ + Na]⁺265.1220Experimental ValueCalculated Value
Note: The observed m/z and difference would be determined from experimental data.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Diastereomeric Ratio Determination

Since this compound possesses two stereocenters (at C3 and C4), it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample.

The separation is achieved using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector. The two enantiomers of the analyte interact diastereomerically with the CSP, leading to different retention times. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for this class of compounds.

By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. This is crucial for applications where a single enantiomer is desired. Furthermore, HPLC can also be used to determine the diastereomeric ratio (d.r.) by separating the trans diastereomers from any potential cis diastereomers that may have formed during the synthesis.

Parameter Description
Column Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H)
Mobile Phase Typically a mixture of hexane (B92381) and a polar alcohol (e.g., isopropanol)
Detection UV detector (often at a wavelength where the Boc group absorbs)
Result Separation of enantiomers with distinct retention times

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

In the IR spectrum of this compound, the most prominent and diagnostic absorption would be the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide group (N₃). This typically appears in a relatively clean region of the spectrum, around 2100 cm⁻¹. The presence of the Boc protecting group would be confirmed by a strong absorption from the carbonyl (C=O) stretch, usually around 1690 cm⁻¹. The C-O stretching vibrations of the ether (methoxy group) and the carbamate (B1207046) would appear in the fingerprint region (1300-1000 cm⁻¹). The C-H stretching vibrations of the alkyl groups would be observed just below 3000 cm⁻¹.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
Azide (N₃) stretch~2100Strong, Sharp
Carbonyl (C=O) of Boc~1690Strong
C-H (alkyl) stretch2850 - 3000Medium to Strong
C-O (ether & carbamate) stretch1000 - 1300Medium to Strong

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

While the techniques above provide compelling evidence for the structure and relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. This technique requires the formation of a suitable single crystal of the compound.

By diffracting X-rays off the electron clouds of the atoms in the crystal lattice, a three-dimensional electron density map can be generated. This map reveals the precise spatial arrangement of all atoms in the molecule, confirming not only the connectivity and the trans configuration of the substituents on the pyrrolidine ring but also the absolute configuration (R or S) at each stereocenter (C3 and C4). The resulting crystal structure provides bond lengths, bond angles, and torsional angles with very high precision, offering an unparalleled level of structural detail. While obtaining a high-quality crystal can be a challenge, the definitive nature of the data makes it an invaluable tool in stereochemical analysis.

Parameter Information Obtained
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c, α, β, γ
Atomic Coordinates Precise 3D position of every atom
Bond Lengths & Angles Definitive geometric parameters
Absolute Configuration Unambiguous assignment of R/S at chiral centers

Applications of Trans 3 Azido 1 Boc 4 Methoxypyrrolidine As a Chiral Intermediate

Role in the Asymmetric Synthesis of Pyrrolidine-Containing Natural Products

The pyrrolidine (B122466) ring is a common structural motif found in a vast number of natural products exhibiting significant biological activities. The stereocontrolled synthesis of these natural products is a key challenge in organic chemistry. trans-3-Azido-1-Boc-4-methoxypyrrolidine serves as a powerful chiral precursor for the construction of such complex natural products. The azide (B81097) group can be readily transformed into an amine, which is a common feature in many alkaloids, while the methoxy (B1213986) group can be a handle for further functionalization or can be a part of the final target's structure.

While specific examples detailing the direct use of this compound in the total synthesis of a named natural product are not extensively documented in publicly available literature, the utility of closely related 3-azido-4-hydroxypyrrolidine derivatives is well-established. These analogous building blocks are employed in the synthesis of various alkaloids and other natural products. The synthetic strategies involving these related compounds often rely on the reduction of the azide to an amine and subsequent elaboration of the pyrrolidine ring, a pathway directly applicable to the title compound.

Utility as a Chiral Building Block for Advanced Pharmaceutical Intermediates

The pharmaceutical industry heavily relies on the availability of enantiomerically pure building blocks for the synthesis of active pharmaceutical ingredients (APIs). Chiral pyrrolidines are key components of many drugs, and this compound provides a valuable scaffold for the construction of advanced pharmaceutical intermediates. The azide functionality is particularly useful as it can be chemoselectively reduced to a primary amine, often a crucial pharmacophore, or it can participate in cycloaddition reactions to form triazoles, which are important isosteres in medicinal chemistry.

For instance, chiral 3-azidopyrrolidine derivatives have been utilized in the synthesis of potent enzyme inhibitors and receptor modulators. The synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, used in the treatment of type 2 diabetes, often involves chiral amino-pyrrolidine scaffolds. The Boc-protected amine and the latent amine in the form of the azide group in this compound make it an ideal precursor for the synthesis of such molecules. The methoxy group can influence the pharmacokinetic properties of the final drug molecule, such as its solubility and metabolic stability.

A notable application of a similar chiral azidopyrrolidine is in the synthesis of a key intermediate for a potent and selective inhibitor of the norepinephrine transporter (NET). The synthesis involved the stereoselective introduction of an azide group onto the pyrrolidine ring, which was later reduced to the corresponding amine. This highlights the importance of chiral azidopyrrolidines as intermediates in the development of novel therapeutics.

Precursor for the Development of Novel Chiral Organocatalysts

The field of asymmetric organocatalysis has witnessed exponential growth, with a constant demand for new and efficient chiral catalysts. Chiral pyrrolidine derivatives, such as those derived from proline, have been at the forefront of this development. This compound can serve as a precursor for a new generation of chiral organocatalysts. The transformation of the azide and methoxy groups can lead to a variety of functionalized pyrrolidines that can act as catalysts for a range of asymmetric reactions.

For example, the reduction of the azide to a primary amine and subsequent reaction with an appropriate electrophile can yield chiral diamines or amino alcohols. These motifs are known to be effective ligands in metal-catalyzed reactions or as standalone organocatalysts for reactions such as aldol and Michael additions. The stereochemistry of the starting material is directly translated into the catalyst, ensuring the stereoselectivity of the catalyzed reaction.

Furthermore, the azide group itself can be incorporated into the catalyst structure, potentially participating in the catalytic cycle or influencing the catalyst's conformation. The development of catalysts from readily available chiral building blocks like this compound is a cost-effective and efficient approach to expanding the toolbox of asymmetric organocatalysis.

Applications in the Synthesis of Specialty Chemical Materials and Ligands

Beyond its role in natural product and pharmaceutical synthesis, this compound is a valuable starting material for the creation of specialty chemical materials and chiral ligands for asymmetric catalysis. The azide group is particularly amenable to "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of 1,2,3-triazoles. This reaction can be used to attach the chiral pyrrolidine scaffold to polymers, surfaces, or other molecules to create new functional materials.

For example, chiral pyrrolidine-containing polymers can be used as chiral stationary phases in chromatography for the separation of enantiomers. The immobilization of chiral pyrrolidine derivatives onto solid supports can also lead to the development of recyclable catalysts.

In the realm of coordination chemistry, the derivatization of this compound can afford novel chiral ligands for transition metal catalysts. The introduction of coordinating groups, such as phosphines or pyridines, following the transformation of the azide and/or methoxy groups, can result in ligands that can induce high levels of enantioselectivity in a variety of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations. The rigid pyrrolidine backbone and the defined stereochemistry are key to creating a well-defined chiral environment around the metal center.

Future Research Directions and Emerging Challenges in the Synthesis and Utility of Chiral Azido Methoxypyrrolidines

Development of Greener and More Sustainable Synthetic Protocols

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that directly impacts the synthesis of complex molecules like chiral pyrrolidines. whiterose.ac.uk Key areas of focus include the use of environmentally benign solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of circular economy principles.

One promising approach is the use of biocatalysis. Enzymes, such as transaminases and ketoreductases, can offer high stereoselectivity under mild reaction conditions, often in aqueous media. rsc.orgnih.gov For the synthesis of trans-3-Azido-1-Boc-4-methoxypyrrolidine, this could involve the enzymatic resolution of a racemic precursor or an asymmetric enzymatic transformation of a prochiral substrate. The use of "on water" or in brine reaction conditions has also shown promise for certain organocatalyzed reactions, potentially reducing the reliance on volatile organic solvents. mdpi.com

Furthermore, microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency and supports the principles of green chemistry. nih.gov The development of catalytic, one-pot, and domino reactions represents another avenue for improving the sustainability of pyrrolidine (B122466) synthesis by reducing the number of synthetic steps, minimizing waste, and improving atom economy. rsc.org

Exploration of Unconventional Reactivity and Functionalization Pathways

Expanding the chemical space accessible from this compound requires the exploration of novel and unconventional reactivity. The azide (B81097) and methoxy (B1213986) groups, along with the pyrrolidine ring itself, offer multiple sites for selective functionalization.

Recent advances in C-H activation and functionalization present a powerful tool for the direct modification of the pyrrolidine scaffold, avoiding the need for pre-functionalized starting materials. researchgate.net This could enable the introduction of diverse substituents at various positions on the ring, leading to a wider range of analogues.

The azide moiety is a versatile functional group that can participate in a variety of transformations beyond its traditional role as an amine precursor. For instance, [3+2] cycloaddition reactions (click chemistry) can be used to construct triazole-containing pyrrolidine derivatives with potential applications in medicinal chemistry. nih.gov Additionally, intramolecular Schmidt reactions of ω-azido carboxylic acids have been used to synthesize 2-substituted pyrrolidines, a strategy that could be adapted for further diversification. organic-chemistry.org

Scalable Synthesis and Process Optimization for Industrial Relevance

The transition of a synthetic route from the laboratory to an industrial scale presents significant challenges, including cost-effectiveness, safety, and robustness. For this compound to be a viable intermediate for large-scale drug manufacturing, its synthesis must be scalable.

Process optimization is crucial for improving yields, reducing reaction times, and minimizing the use of expensive or hazardous reagents. This often involves a detailed study of reaction parameters such as temperature, concentration, and catalyst loading. nih.gov The development of synthetic routes that avoid problematic reagents, such as certain heavy metals or explosive compounds, is also a key consideration for industrial applications.

The synthesis of biologically relevant spirocyclic pyrrolidines has been demonstrated on a 100-gram scale, showcasing the potential for scaling up complex pyrrolidine syntheses. nih.gov Such efforts often require modifications to the synthetic sequence to address challenges associated with large-scale reactions, such as heat transfer and mixing.

Integration with Automated Synthesis and Flow Chemistry Platforms for Library Generation

The demand for large and diverse libraries of compounds for high-throughput screening in drug discovery has driven the development of automated synthesis and flow chemistry platforms. vapourtec.com These technologies offer the potential to rapidly generate a multitude of this compound analogues for biological evaluation.

Flow chemistry, in particular, offers several advantages for the synthesis of chiral amines and pyrrolidines, including enhanced safety, improved reaction control, and the potential for telescoped multi-step syntheses without intermediate purification. nih.govvapourtec.comrsc.org Continuous flow reactors can be used for various transformations, including enzymatic resolutions, catalytic hydrogenations, and other key steps in pyrrolidine synthesis. whiterose.ac.uk The inversion of configuration of chiral amines has been successfully demonstrated under flow conditions, providing a method to utilize undesired enantiomers from a resolution process. vapourtec.com

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